Dibutyl(ethyl)(2-methylphenoxy)silane

Description

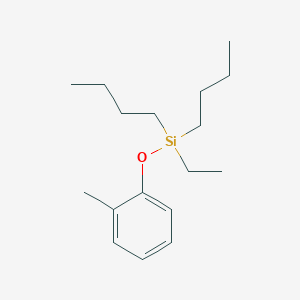

Dibutyl(ethyl)(2-methylphenoxy)silane is an organosilicon compound with the molecular formula C₁₉H₃₄OSi (calculated molecular weight: 278.09 g/mol). Its structure features two butyl groups, one ethyl group, and a 2-methylphenoxy substituent bonded to a central silicon atom. This combination of alkyl and aryloxy groups confers unique physicochemical properties, making it suitable for applications such as polymer additives, coupling agents, and surface modifiers.

Properties

CAS No. |

59280-19-2 |

|---|---|

Molecular Formula |

C17H30OSi |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

dibutyl-ethyl-(2-methylphenoxy)silane |

InChI |

InChI=1S/C17H30OSi/c1-5-8-14-19(7-3,15-9-6-2)18-17-13-11-10-12-16(17)4/h10-13H,5-9,14-15H2,1-4H3 |

InChI Key |

MQIIGYUWDNDOFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CC)(CCCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(ethyl)(2-methylphenoxy)silane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base to generate the alkoxide ion from the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, using efficient reaction conditions and purification techniques. The choice of solvents and reaction temperatures is crucial to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)(2-methylphenoxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: It can be reduced using hydride donors such as tris(trimethylsilyl)silane.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Hydride donors like tris(trimethylsilyl)silane are used for reduction reactions.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives with reduced silicon centers.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dibutyl(ethyl)(2-methylphenoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of dibutyl(ethyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions . The phenoxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dibutyl(ethyl)(2-methylphenoxy)silane with structurally related silanes:

Key Observations :

- Substituent Effects: The butyl and ethyl groups in the target compound reduce hydrolysis rates compared to smaller alkyl groups (e.g., methyl in Trimethyl(2-methylphenoxy)silane), enhancing its stability in hydrophobic matrices.

- Reactivity : Chlorine-containing silanes (e.g., Diethyl-(2-chloro-ethoxy)-phenyl-silane) exhibit higher reactivity due to labile chlorine atoms, whereas the target compound’s aryloxy group favors slower, controlled reactions .

- Applications: Glycidoxy silanes () are widely used as coupling agents, but the 2-methylphenoxy group in the target compound may improve adhesion to aromatic polymers like polystyrene .

Performance in Polymer Matrices

Research on silica-filled natural rubber (NR) compounds () highlights the role of silane substituents in crosslinking efficiency:

- This compound: Bulky substituents reduce self-condensation, enabling lower loadings (e.g., 2–4 phr) to achieve crosslinking densities comparable to conventional silanes like TESPT (bis(triethoxysilylpropyl)tetrasulfide) at higher loadings (6–8 phr) .

- Trimethyl(2-methylphenoxy)silane: Smaller methyl groups increase curative absorption by silica, leading to faster vulcanization but higher reversion rates .

Thermal and Mechanical Properties

- Thermal Stability : The target compound’s long alkyl chains (butyl/ethyl) improve thermal resistance (decomposition >250°C) compared to methyl-substituted analogs (<200°C) .

- Dynamic Mechanical Analysis : In silica-filled NR, the target compound achieves a storage modulus (G’) of 12.5 MPa, outperforming dichlorosilanes (G’ = 9.8 MPa) due to reduced filler-polymer slippage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.